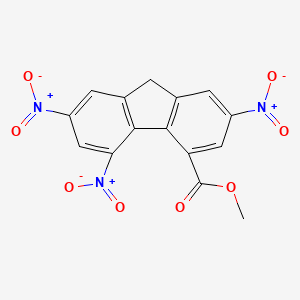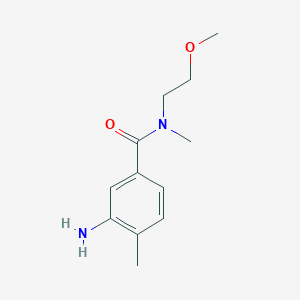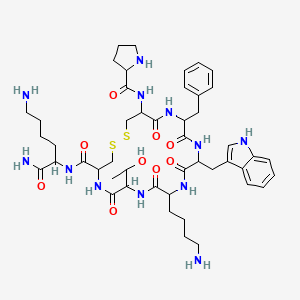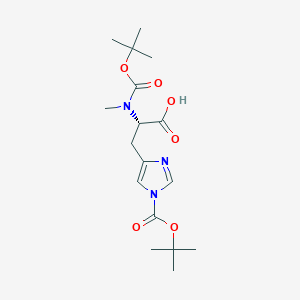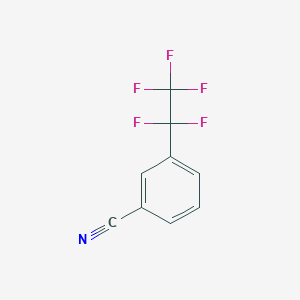
3-(Pentafluoroethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluoroethyl)benzonitrile: is an organic compound with the molecular formula C9H4F5N . It is a derivative of benzonitrile, where the benzene ring is substituted with a pentafluoroethyl group at the third position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of pentachlorophenylformonitrile with anhydrous potassium fluoride and benzonitrile in the presence of polyethylene glycol. The reaction conditions typically include a controlled temperature to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to maximize yield while minimizing production costs and environmental impact. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pentafluoroethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of pentafluoroethylbenzylamine
Aplicaciones Científicas De Investigación
Chemistry: 3-(Pentafluoroethyl)benzonitrile is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-(Pentafluoroethyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
- 4-(Pentafluoroethyl)benzonitrile
- Pentafluorobenzonitrile
- Trifluoromethylbenzonitrile
Comparison: 3-(Pentafluoroethyl)benzonitrile is unique due to the position of the pentafluoroethyl group on the benzene ring. This positional isomerism can lead to differences in reactivity and physical properties compared to its analogs. For instance, 4-(Pentafluoroethyl)benzonitrile has the pentafluoroethyl group at the fourth position, which may result in different steric and electronic effects .
Propiedades
Número CAS |
1823246-09-8 |
|---|---|
Fórmula molecular |
C9H4F5N |
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
3-(1,1,2,2,2-pentafluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-4H |
Clave InChI |
SCGALEBRKOHKKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
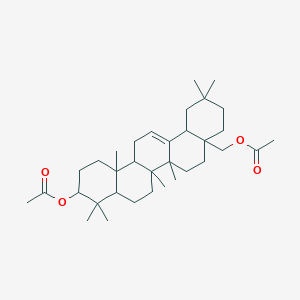
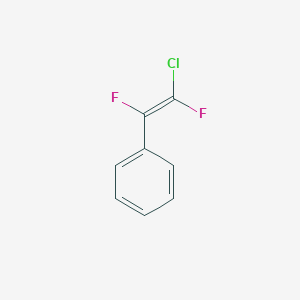
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

